Rel-(3R,5S)-3,5-difluoropiperidine
Description
Rel-(3R,5S)-3,5-difluoropiperidine is a fluorinated piperidine derivative characterized by fluorine substituents at the 3 and 5 positions of the six-membered piperidine ring, with a specific relative stereochemistry (3R,5S). Fluorinated piperidines are critical intermediates in medicinal chemistry due to fluorine’s electronegativity, which enhances metabolic stability, modulates pKa, and improves bioavailability in drug candidates . The stereochemistry of this compound influences its physicochemical properties and biological interactions, making it a valuable scaffold for drug discovery.
Properties
CAS No. |
259110-62-8 |
|---|---|
Molecular Formula |
C5H9F2N |
Molecular Weight |
121.13 |
IUPAC Name |
(3S,5R)-3,5-difluoropiperidine |
InChI |
InChI=1S/C5H9F2N/c6-4-1-5(7)3-8-2-4/h4-5,8H,1-3H2/t4-,5+ |
InChI Key |
FXAZVBOIOYBLII-SYDPRGILSA-N |
SMILES |
C1C(CNCC1F)F |
Isomeric SMILES |
C1[C@H](CNC[C@H]1F)F |
Canonical SMILES |
C1C(CNCC1F)F |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
Rel-(3R,5S)-3,5-difluoropiperidine serves as a crucial building block in the synthesis of pharmaceuticals targeting various diseases. Its fluorinated structure enhances metabolic stability and bioavailability, making it an attractive candidate for drug design. The compound's ability to modulate interactions with neurotransmitter receptors or enzymes suggests potential therapeutic applications in treating neurological disorders and other diseases .
Case Study: BCL6 Degraders
In research focused on BCL6, an oncogenic driver in lymphoid malignancies, derivatives of this compound were optimized for improved binding affinity and pharmacokinetics. Modifications to the piperidine structure led to compounds that demonstrated enhanced degradation of BCL6 in vivo, highlighting the importance of fluorination in drug efficacy .
Chemical Synthesis
Synthetic Intermediates:
The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its unique fluorine substituents allow for selective reactions that can lead to diverse chemical products. The diastereoselective synthesis methods developed for these fluorinated piperidines facilitate their incorporation into various chemical frameworks .
Data Table: Synthetic Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Synthesis | Building block for CNS-targeting drugs |
| Organic Chemistry | Intermediate for complex molecule synthesis |
| Agrochemicals | Development of new pesticides and herbicides |
| Materials Science | Creation of polymers with tailored properties |
Biological Studies
Investigating Biological Activity:
Research indicates that this compound can influence biological pathways through its interactions with specific receptors or enzymes. Studies have shown that its structural characteristics enhance lipophilicity and metabolic stability, which are crucial for effective biological activity.
Case Study: Fluorine Substitution Effects
Investigations into the effects of fluorine substitution on biological activity have revealed that compounds like this compound exhibit altered pharmacological profiles compared to their non-fluorinated analogs. This has implications for drug design strategies aimed at optimizing both efficacy and safety profiles .
Industrial Applications
Materials Science:
In addition to its pharmaceutical applications, this compound is explored in materials science for developing new polymers and coatings. The incorporation of fluorinated compounds often results in materials with enhanced chemical resistance and stability under various environmental conditions .
Comparison with Similar Compounds
Rel-(3R,5S)-3,5-Dimethylpiperidine (CAS 14446-75-4)
Structural Differences :
- Substituents : Methyl groups at positions 3 and 5 instead of fluorine.
- Molecular Weight : 113.20 vs. ~121.13 (estimated for free base difluoropiperidine).
- Electron Effects : Methyl groups are electron-donating, raising the amine’s pKa (~8.28 predicted for dimethylpiperidine ), whereas fluorine’s electron-withdrawing nature lowers the pKa in difluoropiperidine, increasing acidity.
- Applications : Dimethyl derivatives are less polar and more lipophilic, favoring blood-brain barrier penetration, while difluorinated analogs are preferred for metabolic stability and solubility in polar media .
| Property | Rel-(3R,5S)-3,5-Dimethylpiperidine | Rel-(3R,5S)-3,5-Difluoropiperidine (Est.) |
|---|---|---|
| Molecular Formula | C₇H₁₅N | C₅H₉F₂N |
| Molecular Weight | 113.20 | ~121.13 |
| pKa (Predicted) | 8.28 | ~7.5–8.0 (inferred from analogs) |
| Key Functional Groups | Methyl | Fluorine |
cis-3,5-Dimethyl-4,4-Difluoropiperidine (CAS 2059963-66-3)
Structural Differences :
- Fluorine Position : Fluorines at 4,4 positions (geminal) vs. 3,5 positions in the target compound.
- Physicochemical Properties :
| Property | cis-3,5-Dimethyl-4,4-Difluoropiperidine | This compound (Est.) |
|---|---|---|
| Molecular Formula | C₇H₁₃F₂N | C₅H₉F₂N |
| Molecular Weight | 149.18 | ~121.13 |
| Boiling Point | 146.4°C (predicted) | ~120–130°C (inferred) |
| Fluorine Position | 4,4 (geminal) | 3,5 (vicinal) |
Rel-(3R,5R)-3,5-Difluoropiperidine Hydrochloride (CAS 259110-61-7)
Stereochemical Differences :
- The (3R,5R) vs. (3R,5S) configuration alters spatial arrangement, impacting interactions with chiral biological targets (e.g., enzymes, receptors).
- Physicochemical Properties :
| Property | Rel-(3R,5R)-3,5-Difluoropiperidine HCl | This compound (Est.) |
|---|---|---|
| Molecular Formula | C₅H₁₀ClF₂N | C₅H₉F₂N |
| Molecular Weight | 157.59 | ~121.13 |
| Solubility | High (salt form) | Moderate (free base) |
| Stereochemical Impact | Alters binding affinity | Distinct spatial interactions |
(2S,3S)-3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine (CAS 148687-76-7)
Structural Complexity :
- Substituents : Trifluoromethyl and phenyl groups increase lipophilicity (logP) and molecular weight (403.36) compared to the simpler difluoropiperidine.
- Applications : Such derivatives are used in high-affinity receptor ligands but face challenges in synthetic accessibility and pharmacokinetics .
| Property | Complex Trifluoromethyl Derivative | This compound (Est.) |
|---|---|---|
| Molecular Weight | 403.36 | ~121.13 |
| Key Features | High lipophilicity | Balanced polarity |
| Synthetic Accessibility | Low | High |
Key Research Findings and Implications
Stereochemistry Matters : The (3R,5S) configuration offers distinct binding modes compared to (3R,5R) isomers, critical for optimizing drug-receptor interactions .
Fluorine vs. Methyl : Fluorination reduces basicity and enhances metabolic stability, while methyl groups improve lipophilicity .
Salt Forms : Hydrochloride salts (e.g., CAS 259110-60-6) improve solubility but require careful handling due to hazards (H302, H315 warnings) .
Preparation Methods
Reaction Sequence
- 1,4-Addition : Ethyl bromodifluoroacetate reacts with a substituted acrylonitrile in the presence of copper powder, introducing difluoromethyl groups at the β-position.
- Borane Reduction : The nitrile group is reduced to an amine using borane (BH₃), forming a primary amine intermediate.
- Lactamization : Cyclization under acidic conditions generates a lactam intermediate, which is subsequently reduced to the piperidine scaffold using lithium aluminum hydride (LiAlH₄).
Although this method primarily yields 3,3-difluoropiperidines, adjusting the starting acrylonitrile substituents could enable access to 3,5-difluoro variants. However, stereocontrol at the 3- and 5-positions remains a challenge, necessitating further optimization.
Comparative Analysis of Synthetic Methods
The table below summarizes the key features of each preparation route:
The Glorius method outperforms others in stereochemical control and scalability, making it the preferred industrial route. The 1,4-addition approach, while versatile, requires further refinement to achieve comparable selectivity.
Q & A
Q. How can the PICOT framework structure preclinical research on this compound’s therapeutic potential?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
